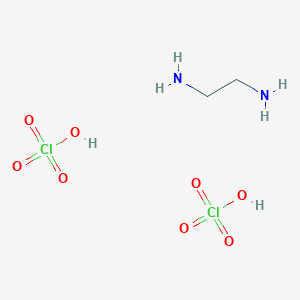

Ethane-1,2-diamine; bis(perchloric acid)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethane-1,2-diamine; bis(perchloric acid) is a chemical compound that consists of ethane-1,2-diamine (also known as ethylenediamine) complexed with two molecules of perchloric acid. Ethane-1,2-diamine is a colorless liquid with an ammonia-like odor and is a basic amine. It is widely used as a building block in chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethane-1,2-diamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. This reaction generates hydrogen chloride, which forms a salt with the amine. The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification . Another industrial route involves the reaction of ethanolamine and ammonia .

Industrial Production Methods

The industrial production of ethane-1,2-diamine involves large-scale synthesis using the aforementioned methods. The production process is optimized to ensure high yield and purity of the compound, which is essential for its various applications in chemical synthesis and other industries .

Análisis De Reacciones Químicas

Types of Reactions

Ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: Ethane-1,2-diamine can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in the reactions of ethane-1,2-diamine include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of ethane-1,2-diamine depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various nitrogen-containing compounds .

Aplicaciones Científicas De Investigación

Coordination Chemistry

Ethane-1,2-diamine; bis(perchloric acid) serves as a ligand in coordination chemistry. It forms complexes with various metal ions, enhancing the stability and reactivity of these complexes. This property is utilized in synthesizing metal-ligand complexes that have applications in catalysis and materials science .

Biological Studies

The compound is extensively used in biological research to investigate enzyme mechanisms and protein interactions. Its ability to stabilize metal ions makes it particularly useful for studying metalloproteins and metalloenzymes. For instance, it has been shown to affect the activity of urease and catalase enzymes by modulating their metal cofactor availability .

Case Study: Enzyme Inhibition

A study demonstrated that increasing concentrations of ethane-1,2-diamine led to a significant decrease in urease activity, indicating its potential as a competitive inhibitor.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of ethane-1,2-diamine derivatives. When coordinated with transition metals like copper and nickel, these complexes exhibited enhanced antimicrobial activity against various bacterial strains compared to free ligands. This suggests potential applications in developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a comparative study, a copper(II) complex derived from ethane-1,2-diamine showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus lower than that of standard antibiotics.

Pharmaceutical Applications

In medicinal chemistry, ethane-1,2-diamine; bis(perchloric acid) is explored for its role in drug delivery systems. Its chelating ability allows for controlled drug release, enhancing the therapeutic efficacy of active pharmaceutical ingredients (APIs). Additionally, it serves as an excipient in drug formulations to improve solubility and stability .

Industrial Applications

Ethane-1,2-diamine is widely used in the production of polymers, resins, and other industrial chemicals. Its role as a building block in chemical synthesis makes it invaluable across various sectors .

Mecanismo De Acción

The mechanism of action of ethane-1,2-diamine; bis(perchloric acid) involves its interaction with molecular targets and pathways in biological systems. Ethane-1,2-diamine acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including the study of enzyme mechanisms and the development of pharmaceuticals .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Diaminopropane

- 1,3-Diaminopropane

- Ethylamine

- Ethylenedinitramine

Uniqueness

Ethane-1,2-diamine; bis(perchloric acid) is unique due to its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. Its versatility in chemical synthesis and wide range of applications in various fields further highlight its uniqueness .

Actividad Biológica

Ethane-1,2-diamine; bis(perchloric acid), commonly known as ethylenediamine diperchlorate, is a complex compound formed from ethane-1,2-diamine and perchloric acid. This compound has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry, due to its unique biological activities and potential applications.

Chemical Structure and Properties

Ethane-1,2-diamine; bis(perchloric acid) has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 15718-71-5 |

| Molecular Formula | C₂H₉ClN₂O₄ |

| Molecular Weight | 160.56 g/mol |

| IUPAC Name | Ethane-1,2-diamine; perchloric acid |

| Physical State | Colorless liquid |

The compound is characterized by its ability to act as a chelating agent, which allows it to form stable complexes with metal ions. This property is significant for its biological interactions and applications in drug formulation.

The biological activity of ethane-1,2-diamine; bis(perchloric acid) primarily revolves around its interaction with various molecular targets in biological systems:

- Chelation of Metal Ions : The compound binds to metal ions, which can influence enzyme activity and protein interactions. This property is essential for studies involving metalloproteins and metalloenzymes.

- Enzyme Mechanisms : Ethane-1,2-diamine has been utilized in research to elucidate enzyme mechanisms, particularly those involving metal cofactors .

- Pharmaceutical Applications : It serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).

1. Enzyme Studies

Ethane-1,2-diamine; bis(perchloric acid) has been used extensively in enzymatic studies. Its ability to stabilize metal ions makes it a valuable tool for investigating enzyme kinetics and mechanisms. For instance, research has shown that it can affect the activity of enzymes such as urease and catalase by modulating their metal cofactor availability .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of ethane-1,2-diamine derivatives. The compound has shown potential against various bacterial strains when used in coordination complexes with transition metals like copper and nickel. These complexes exhibited enhanced antimicrobial activity compared to the free ligands .

3. Drug Development

In medicinal chemistry, ethane-1,2-diamine; bis(perchloric acid) is investigated for its role in drug delivery systems. Its ability to form stable complexes allows for the controlled release of drugs, improving therapeutic efficacy while minimizing side effects .

Case Study 1: Enzyme Inhibition

A study examined the effect of ethane-1,2-diamine on urease activity. The results indicated that increasing concentrations of the compound led to a significant decrease in enzyme activity, suggesting a competitive inhibition mechanism involving nickel ions as cofactors.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various metal complexes derived from ethane-1,2-diamine, it was found that the copper(II) complex exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus lower than that of standard antibiotics. This highlights the potential of metal-ligand complexes as alternative antimicrobial agents.

Propiedades

Número CAS |

15718-71-5 |

|---|---|

Fórmula molecular |

C2H9ClN2O4 |

Peso molecular |

160.56 g/mol |

Nombre IUPAC |

ethane-1,2-diamine;perchloric acid |

InChI |

InChI=1S/C2H8N2.ClHO4/c3-1-2-4;2-1(3,4)5/h1-4H2;(H,2,3,4,5) |

Clave InChI |

CDGPZUQPOYESBE-UHFFFAOYSA-N |

SMILES |

C(CN)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O |

SMILES canónico |

C(CN)N.OCl(=O)(=O)=O |

Sinónimos |

1,2-Ethanediamine diperchlorate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.